![molecular formula C13H30O2Si2 B14283212 [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) CAS No. 122424-47-9](/img/structure/B14283212.png)
[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane): is an organosilicon compound characterized by its unique structure, which includes a cyclopentane ring bonded to two methyleneoxy groups, each of which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) typically involves the reaction of cyclopentane-1,1-diylbis(methyleneoxy) with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which can reduce the methyleneoxy groups to methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the trimethylsilane groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Methylene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology: In biological research, this compound can be used to modify surfaces of biomolecules, enhancing their stability and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: In medicine, [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) is investigated for its potential use in developing new therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Industry: Industrially, this compound is used in the production of advanced materials such as silicone-based polymers and resins. It is also utilized in the development of coatings and adhesives with enhanced properties.
Mechanism of Action
The mechanism by which [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethylsilane groups provide hydrophobic characteristics, while the methyleneoxy groups offer sites for further functionalization. This dual functionality allows the compound to interact with a wide range of molecular targets, facilitating its use in diverse applications.
Properties
CAS No. |
122424-47-9 |
|---|---|
Molecular Formula |
C13H30O2Si2 |
Molecular Weight |
274.55 g/mol |
IUPAC Name |
trimethyl-[[1-(trimethylsilyloxymethyl)cyclopentyl]methoxy]silane |
InChI |
InChI=1S/C13H30O2Si2/c1-16(2,3)14-11-13(9-7-8-10-13)12-15-17(4,5)6/h7-12H2,1-6H3 |
InChI Key |
RPHRLSUIKWEVAE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1(CCCC1)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


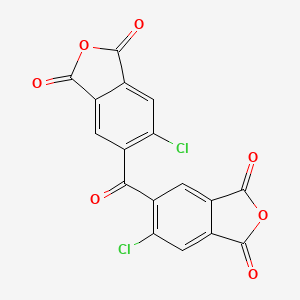
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
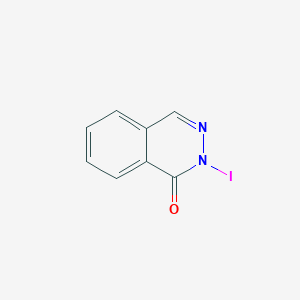
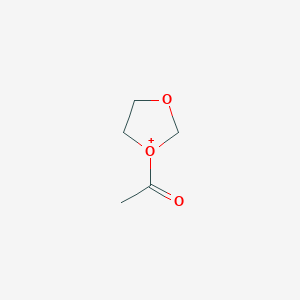
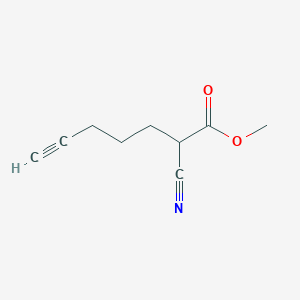
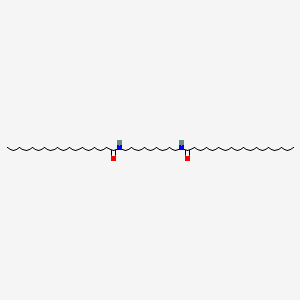
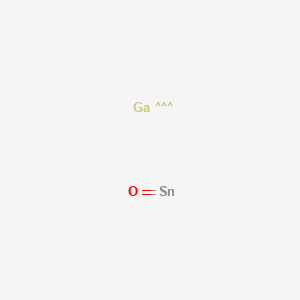
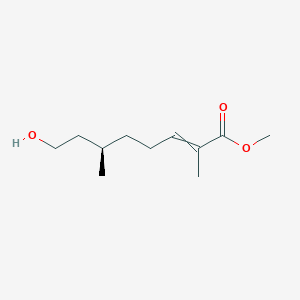
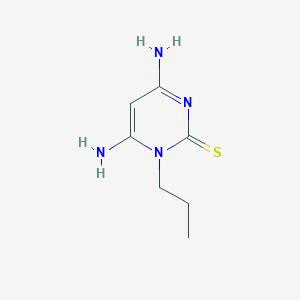
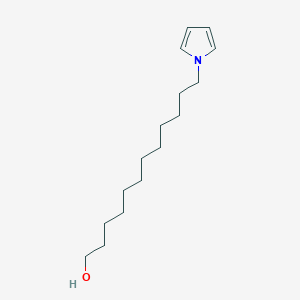
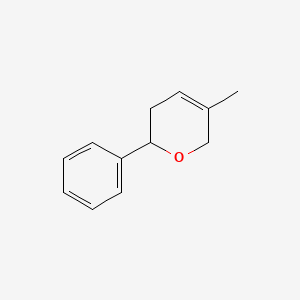
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
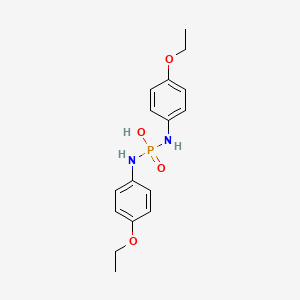
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
